1,3-Di-Boc-2-methylisothiourea

Beschreibung

Significance of 1,3-Di-Boc-2-methylisothiourea as a Guanidinylating Reagent in Contemporary Organic Synthesis

This compound is a highly effective and widely utilized reagent for the guanidinylation of primary and secondary amines. tandfonline.comsmolecule.comlookchemmall.com Its prominence stems from its ability to reliably introduce a protected guanidino group, which can be deprotected under acidic conditions to yield the final guanidine (B92328) functionality. smolecule.com This two-step process is crucial in multi-step syntheses, particularly in peptide chemistry and the development of complex pharmaceutical agents, as it allows for the selective modification of molecules without interfering with other sensitive functional groups. smolecule.comrsc.org

The reagent's utility is demonstrated in its application for the synthesis of a diverse range of guanidine-containing molecules, including arginine analogues, bioactive peptides, and heterocyclic compounds. smolecule.comrsc.orgresearchgate.netfigshare.com For instance, it has been successfully employed in the guanidinylation of amino acids and peptides, facilitating the creation of guanidinium-rich polymers that show potential in drug delivery systems due to their ability to enhance cellular internalization. smolecule.com The reaction of this compound with amines is often promoted by the addition of mercury(II) chloride, which acts as a thiophile, activating the reagent towards nucleophilic attack. tandfonline.comrsc.org This method is effective for a broad spectrum of amines, including sterically hindered and electronically deactivated substrates. tandfonline.comlookchemmall.com

The Boc (tert-butoxycarbonyl) protecting groups are key to the reagent's success, offering stability and rendering the protected guanidine sufficiently soluble in common organic solvents. tandfonline.com Following guanidinylation, these protecting groups can be readily removed, typically with trifluoroacetic acid (TFA), to unveil the guanidinium (B1211019) group. smolecule.comresearchgate.net

Historical Context and Evolution of Isothiourea-based Reagents

The journey to modern guanidinylation reagents like this compound has been marked by a continuous search for greater efficiency, selectivity, and safety. Early methods for guanidine synthesis often relied on harsh reagents and conditions. For example, cyanamide (B42294) was one of the first reagents used for this purpose, but its application was often limited by low to moderate yields. benthamdirect.comthieme-connect.com

The introduction of isothiourea derivatives, such as S-methylisothiourea, represented a significant advancement. mdpi.comresearchgate.net These reagents offered a more direct route for the conversion of amines to guanidines. However, their use often required activation, traditionally with toxic heavy metal salts like mercury(II) chloride, to facilitate the departure of the methylthio leaving group. tandfonline.commdpi.comresearchgate.net The toxicity associated with mercury compounds spurred the development of alternative, less hazardous activators and improved guanidinylating reagents. scholaris.canih.govresearchgate.net

A major breakthrough was the introduction of protecting groups onto the isothiourea scaffold. The development of N,N'-diprotected S-methylisothioureas, such as the Boc-protected variant, provided reagents with enhanced stability and reactivity. researchgate.netthieme-connect.com The protecting groups modulate the electronic properties of the reagent, making the central carbon more electrophilic and thus more susceptible to nucleophilic attack by amines. This evolution led to higher yields and cleaner reactions. organic-chemistry.org

In recent years, the focus has shifted towards developing mercury-free guanidinylation protocols. nih.govsmolecule.com Researchers have explored various activating agents, including Mukaiyama's reagent, N-iodosuccinimide (NIS), and cyanuric chloride, to promote the reaction of protected thioureas and isothioureas with amines, thereby avoiding the environmental hazards associated with heavy metals. researchgate.netresearchgate.net Furthermore, other protected S-methylisothioureas, such as those with Cbz (carboxybenzyl) or other urethane-type protecting groups, have been synthesized and evaluated, each offering different deprotection conditions and reactivity profiles. figshare.comorganic-chemistry.org

Structural Features and Reactivity Principles of this compound

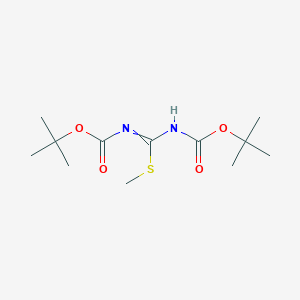

The structure of this compound is central to its function as an efficient guanidinylating agent. The key structural components are the two tert-butoxycarbonyl (Boc) protecting groups and the methylthio (-SMe) group attached to the isothiourea core. tandfonline.comsmolecule.com

The two electron-withdrawing Boc groups on the nitrogen atoms significantly influence the reagent's reactivity. They decrease the electron density on the nitrogen atoms and, by extension, on the central carbon atom of the C=N double bond. This electronic effect makes the central carbon more electrophilic and thus more prone to attack by nucleophilic amines. smolecule.com The steric bulk of the Boc groups also plays a role in the reagent's stability and handling properties.

The methylthio group serves as an excellent leaving group, particularly when activated by a thiophilic agent like mercury(II) chloride. tandfonline.comrsc.org The reaction mechanism is believed to proceed through the formation of a carbodiimide (B86325) intermediate. The amine nucleophile attacks the electrophilic carbon of the isothiourea, leading to a tetrahedral intermediate. Subsequent elimination of methanethiol, facilitated by the activator, generates a di-Boc-protected carbodiimide. This highly reactive intermediate is then rapidly attacked by another molecule of the amine to form the stable, protected guanidine product. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl N-[[(2-methylpropan-2-yl)oxycarbonylamino]-methylsulfanylmethylidene]carbamate | nih.gov |

| CAS Number | 107819-90-9 | nih.gov |

| Molecular Formula | C₁₂H₂₂N₂O₄S | nih.gov |

| Molecular Weight | 290.38 g/mol | |

| Appearance | White crystalline powder or solid | |

| Melting Point | 115-121 °C | chemicalbook.com |

| Solubility | Soluble in some organic solvents like dichloromethane (B109758), acetone, and alcohols. |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Signals | Reference(s) |

| ¹H NMR (CDCl₃) | δ = 11.57 (s, 1H), 2.37 (s, 3H), 1.49 (s, 18H) | thieme-connect.com |

| ¹³C NMR (CDCl₃) | δ = 171.40 (2C), 28.00 (6C), 14.79 | thieme-connect.com |

| IR (Si, film) cm⁻¹ | 2982, 1741, 1645, 1575, 1363, 1285, 1139 | thieme-connect.com |

Table 3: Representative Guanidinylation Reactions using this compound

| Amine Substrate | Reaction Conditions | Product | Yield | Reference(s) |

| Benzylamine | HgCl₂, Et₃N, DMF | N,N'-Di-Boc-N''-benzylguanidine | Good | tandfonline.comlookchemmall.com |

| Sterically hindered amines | HgCl₂, Et₃N, DMF | Corresponding N,N'-Di-Boc-guanidine | Good | tandfonline.comlookchemmall.com |

| Peptidyl amine | HgCl₂, Et₃N | Guanidinylated peptide | 68% | rsc.org |

| Ammonia in Methanol | Room Temperature, 18h | N,N'-Bis(tert-butoxycarbonyl)guanidine | 95% | thieme-connect.com |

| 3-Aminophenyl derivative | PtO₂, H₂ (for reduction of nitro group first), then used in subsequent step | 2-(3-aminophenyl)-1,3-di-Boc-guanidine | Quantitative | csic.es |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-[[(2-methylpropan-2-yl)oxycarbonylamino]-methylsulfanylmethylidene]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4S/c1-11(2,3)17-9(15)13-8(19-7)14-10(16)18-12(4,5)6/h1-7H3,(H,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJXXWHAJKRDKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107819-90-9 | |

| Record name | 1,3-DI-BOC-2-METHYLISOTHIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Di Boc 2 Methylisothiourea and Analogues

Classical Preparation Routes to 1,3-Di-Boc-2-methylisothiourea

Synthesis from S-methylisothiourea and Di-tert-butyl Dicarbonate (B1257347)

A widely employed and conventional method for preparing this compound involves the reaction of an S-methylisothiourea salt with di-tert-butyl dicarbonate (Boc anhydride). researchgate.netambeed.com Typically, S-methylisothiourea hemisulfate is used as the starting material. The reaction is carried out in a biphasic system, often consisting of an organic solvent like dichloromethane (B109758) and an aqueous solution of a base, such as sodium bicarbonate. researchgate.net

Another variation of this procedure involves reacting bis-S-methylisothiourea sulfate (B86663) with di-t-butyl dicarbonate in a mixture of t-butanol and water, with sodium hydroxide (B78521) solution added as the base. ambeed.comvulcanchem.com The reaction mixture is stirred for an extended period, often 48 hours, to ensure complete reaction. ambeed.comvulcanchem.com Following the reaction, a workup procedure is necessary to isolate and purify the product. This typically involves concentrating the mixture, extracting with an organic solvent like diethyl ether, washing with water and a weak acid (like citric acid), drying the organic phase, and finally removing the solvent to yield the solid product. ambeed.comvulcanchem.com

Optimization of Reaction Conditions and Yield Enhancement

The yield of this compound from the classical synthesis can be influenced by several factors. The choice of base, solvent system, and reaction time are all critical parameters that can be optimized to enhance the yield. For instance, using sodium hydroxide in a t-butanol/water mixture has been reported to produce the product in a 62% yield after a 48-hour reaction time. ambeed.com

Purification is a crucial step for obtaining the desired product in high purity. thieme-connect.com Chromatographic techniques, such as column chromatography with a hexane/chloroform mixture, or recrystallization from hexanes/ethyl acetate (B1210297) are common methods for purification. researchgate.net The high basicity of guanidines, for which this reagent is a precursor, can sometimes complicate purification, making the protected form, which is less polar and basic, advantageous to handle. thieme-connect.com

Alternative and Green Chemistry Approaches in this compound Synthesis

Environmentally Benign Synthetic Protocols

Efforts to develop more environmentally friendly protocols have focused on replacing toxic reagents and minimizing waste. One-pot synthesis procedures are an example of this, as they can improve efficiency and reduce the amount of waste generated. smolecule.com Mechanochemical methods, which utilize ball milling to conduct reactions in the solid state without the need for solvents, represent a significant advancement in green synthesis. smolecule.com

Catalytic Methods and Reagent Alternatives to Heavy Metal Salts

A significant area of development has been the replacement of toxic heavy metal salts, such as mercury(II) chloride (HgCl₂), which have been traditionally used to activate N,N'-di-Boc-S-methylisothiourea for guanylation reactions. thieme-connect.comnih.govresearchgate.net These heavy metal salts pose significant environmental hazards. thieme-connect.comthieme-connect.com

Several alternatives have been explored:

Cyanuric chloride (TCT): This inexpensive reagent can be used to activate di-Boc-thiourea, providing a route to N,N'-di-Boc-protected guanidines without the need for heavy metals. thieme-connect.comthieme-connect.com This method offers the advantage of mild reaction conditions and avoids the production of hazardous byproducts. thieme-connect.com

N-Iodosuccinimide (NIS): NIS has been shown to be an effective promoter for the guanylation of amines using di-Boc-S-methylisothiourea, offering a favorable alternative to heavy metal or Mukaiyama's reagent activation. researchgate.netresearchgate.net

Iodine: The use of iodine in the presence of a base for the desulfurization of Boc-protected thiourea (B124793) has been reported as an advantageous method with convenient separation and purification. researchgate.net

Samarium(II) iodide (SmI₂): This catalyst has been used in the guanylation step for the synthesis of certain guanidine-containing compounds. core.ac.uk

These catalytic methods not only eliminate the environmental concerns associated with heavy metals but can also offer improved reaction rates and yields. thieme-connect.comthieme-connect.com

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. While specific examples for the direct synthesis of this compound are not extensively detailed in the provided results, microwave irradiation is a known technique for promoting various organic reactions, including the synthesis of heterocyclic compounds. beilstein-journals.orgnih.gov This method can lead to significantly shorter reaction times and often results in higher yields compared to conventional heating methods. beilstein-journals.orgnih.gov The application of microwave technology to the synthesis of this compound and its analogues holds promise for further improving the efficiency and environmental footprint of these processes.

Synthesis of Related N,N'-Bis-Protected Isothiourea Derivatives

The protection of the nitrogen atoms in isothioureas and related guanidines is a critical strategy to modulate their reactivity, allowing for their use as effective guanidinylating agents in the synthesis of complex molecules. The following sections describe established methods for the synthesis of several important protected derivatives.

1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea

1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea is a widely used reagent for the introduction of the Cbz-protected guanidinyl group onto primary and secondary amines.

A common synthetic approach involves the acylation of 2-methylisothiourea sulfate. scholaris.ca The reaction is typically performed in a biphasic system consisting of dichloromethane (CH₂Cl₂) and water. Sodium hydroxide is used to neutralize the sulfate salt and facilitate the reaction with benzyl (B1604629) chloroformate (Cbz-Cl), while sodium bicarbonate can also be added to maintain basic conditions. scholaris.ca This method provides the desired product, which is a stable, solid compound with a melting point of 60-63 °C. researchgate.netacs.org The resulting N,N'-bis(Cbz)-protected isothiourea is a versatile intermediate for the synthesis of various guanidine-containing compounds. researchgate.netcore.ac.uk

Table 1: Synthesis of 1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea

| Starting Material | Reagents | Solvent System | Key Conditions |

| 2-Methylisothiourea sulfate | Benzyl chloroformate (Cbz-Cl), Sodium hydroxide, Sodium bicarbonate | Dichloromethane / Water | Biphasic, Room temperature |

1,3-Bis(ethoxycarbonyl)-2-methylisothiourea (B13023459)

The synthesis of 1,3-bis(ethoxycarbonyl)-2-methylisothiourea follows a procedure analogous to its methoxycarbonyl and benzyloxycarbonyl counterparts. Although detailed experimental procedures are less commonly reported in primary literature, the synthesis can be inferred from established chemical principles. The preparation involves the reaction of a 2-methylisothiourea salt with ethyl chloroformate in the presence of a base. This reaction introduces the ethoxycarbonyl protecting groups onto the nitrogen atoms of the isothiourea core. The methodology is similar to that used for other 1,3-bis(alkoxycarbonyl)-S-methylisothioureas, which are employed in the synthesis of 2-aminobenzimidazoles from o-phenylenediamines. liverpool.ac.ukvulcanchem.com

Table 2: Proposed Synthesis of 1,3-Bis(ethoxycarbonyl)-2-methylisothiourea

| Starting Material | Reagents | Solvent | Key Conditions |

| 2-Methylisothiourea salt | Ethyl chloroformate, Base | Organic solvent | Basic conditions |

1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea

1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea, also known as dimethyl 2-methylisothiourea-1,3-dicarboxylate, is a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. tcichemicals.comnih.gov For instance, it is utilized in the cyclocondensation reaction with substituted pyrroles to form pyrrolo[3,2-d]pyrimidine derivatives. orgsyn.org

The synthesis is analogous to other N,N'-bis-acylated isothioureas. It is prepared from a 2-methylisothiourea salt and methyl chloroformate. This reaction is a standard procedure for producing carbamates and is used to synthesize 1,3-bis(alkoxycarbonyl)-S-methylisothioureas. liverpool.ac.uk The product is a white to light yellow crystalline solid with a melting point of approximately 98-102 °C. tcichemicals.comnih.gov

Table 3: Synthesis of 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea

| Starting Material | Reagents | Application Example | Physical Properties |

| 2-Methylisothiourea salt | Methyl chloroformate, Base | Synthesis of pyrrolo[3,2-d]pyrimidines orgsyn.org | m.p. 98-102 °C tcichemicals.comnih.gov |

N,N'-Bis(tert-butoxycarboyl)-N''-(trifluoromethylsulfonyl)guanidine

N,N'-Bis(tert-butoxycarbonyl)-N''-(trifluoromethylsulfonyl)guanidine, often abbreviated as N,N'-Di-Boc-N''-triflylguanidine, is a highly effective and electrophilic guanidinylating agent. orgsyn.org Its enhanced reactivity is due to the potent electron-withdrawing trifluoromethylsulfonyl (triflyl) group.

A well-established and high-yielding synthesis is documented in Organic Syntheses. The procedure involves the reaction of N,N'-di-Boc-guanidine with trifluoromethanesulfonic (triflic) anhydride (B1165640). The reaction is carried out in anhydrous dichloromethane in the presence of triethylamine (B128534) as a base. The temperature is maintained at -78 °C during the addition of triflic anhydride and then allowed to warm slowly. After quenching the reaction with an aqueous sodium bisulfate solution, the product is extracted and purified by flash column chromatography. This method affords the desired product as a solid with a melting point of 124 °C in approximately 90% yield. The N,N'-di-Boc-guanidine starting material can be purchased or readily prepared from guanidine (B92328) hydrochloride and di-tert-butyl dicarbonate. orgsyn.org

Table 4: Synthesis of N,N'-Bis(tert-butoxycarboyl)-N''-(trifluoromethylsulfonyl)guanidine

| Starting Material | Reagents | Solvent | Temperature | Yield | Purification Method |

| N,N'-Di-Boc-guanidine | Triflic anhydride, Triethylamine | Dichloromethane | -78 °C to -20 °C | ~90% | Flash column chromatography |

Guanidinylation Reactions Utilizing 1,3 Di Boc 2 Methylisothiourea

Mechanism of Guanidinylation with 1,3-Di-Boc-2-methylisothiourea

The guanidinylation of amines using this compound is a well-established method for synthesizing N,N'-di-Boc-protected guanidines. This process involves the activation of the isothiourea and subsequent nucleophilic attack by an amine.

Role of Boc Protecting Groups in Enhancing Reactivity and Stability

The tert-butoxycarbonyl (Boc) groups on this compound are crucial for its effectiveness as a guanidinylating agent. These bulky, electron-withdrawing groups serve a dual purpose. Firstly, they enhance the stability of the reagent, making it a readily available crystalline solid. Secondly, they increase the electrophilicity of the central carbon atom of the isothiourea, making it more susceptible to nucleophilic attack by amines. chemimpex.comscholaris.ca The Boc groups also render the resulting protected guanidine (B92328) less basic and more lipophilic, which simplifies purification by standard chromatographic techniques, a significant advantage over the often difficult-to-purify unprotected guanidines. scholaris.ca After the guanidinylation is complete, the Boc groups can be removed under acidic conditions to yield the final guanidine. smolecule.com

Reaction Pathways and Proposed Intermediates (e.g., Carbodiimide (B86325) Formation)

The generally accepted mechanism for guanidinylation with this compound involves the formation of a highly reactive bis-Boc-carbodiimide intermediate. scholaris.caresearchgate.net The reaction is initiated by an activating agent that facilitates the elimination of the methylthiol group. This in-situ-generated carbodiimide is a potent electrophile that readily reacts with amines. scholaris.caresearchgate.net

The formation of the carbodiimide intermediate is supported by spectroscopic data and the observation that less reactive amines can be successfully guanidinylated, which is attributed to the slower, more controlled generation of the carbodiimide. scholaris.calookchemmall.com An alternative pathway involves the formation of an iodide-thiouronium complex when iodine is used as the activating agent, which then reacts with a base to form the carbodiimide. researchgate.net

Influence of Activating Reagents (e.g., HgCl₂, DIAD, SmI₂)

Several activating reagents can be employed to promote the guanidinylation reaction, each with its own set of advantages and applications.

Mercury(II) Chloride (HgCl₂) : This is a classical and highly effective activating agent for promoting the reaction between this compound and a wide range of amines, including sterically hindered and electronically deactivated ones. researchgate.netlookchemmall.comnih.govrsc.org The reaction is typically carried out in the presence of a base like triethylamine (B128534). nih.govrsc.org Despite its effectiveness, the toxicity of mercury salts has led to the exploration of more environmentally benign alternatives. researchgate.netorganic-chemistry.org

Diisopropyl Azodicarboxylate (DIAD) : In conjunction with triphenylphosphine (B44618) (PPh₃), DIAD is used in Mitsunobu-type reactions to guanidinylate alcohols. nih.gov This method allows for the conversion of alcohols to the corresponding protected guanidines. nih.govd-nb.info

Samarium(II) Iodide (SmI₂) : This single-electron transfer reagent has been utilized as a catalyst in the guanidinylation of amines with this compound. core.ac.uk

Other activating agents that have been explored to circumvent the use of heavy metals include cyanuric chloride (TCT) and N-iodosuccinimide (NIS). researchgate.netorganic-chemistry.org

Stereoselectivity in Guanidinylation Reactions

Guanidinylation reactions can be designed to proceed with a high degree of stereoselectivity. For instance, the intramolecular cyclization of unsaturated guanidines can lead to the formation of cyclic guanidines with defined stereochemistry. researchgate.net The stereochemical outcome of these reactions is often influenced by the geometry of the starting alkene and the nature of the directing group. In some cases, the reaction proceeds via an anti-aminopalladation pathway, leading to a high level of diastereoselectivity. researchgate.net The stereoselectivity of the guanidinylation of a hemiaminal was found to be dictated by the stereocenter at the C-5 position. nih.gov

Scope and Limitations of Guanidinylation Reactions

The reaction of this compound with amines is a versatile method for the synthesis of a wide array of guanidines. However, the success of the reaction can be influenced by the nature of the amine substrate.

Reactivity with Primary Amines

This compound is highly effective for the guanidinylation of primary amines. researchgate.netorganic-chemistry.orgnih.govresearchgate.net The reaction generally proceeds smoothly under mild conditions, accommodating a broad range of functional groups. Both aliphatic and aromatic primary amines can be successfully guanidinylated. researchgate.net Even sterically hindered and electronically deactivated primary amines have been shown to react, although sometimes requiring adjustments in reaction conditions or the choice of activating agent. researchgate.net The use of specific catalysts, such as iodine, has been shown to be particularly effective for the guanylation of primary anilines. researchgate.net

Below is a table summarizing the reaction of various primary amines with this compound under different conditions.

| Amine Substrate | Activating Agent | Base/Solvent | Product Yield | Reference |

| Benzylamine | Cyanuric Chloride (TCT) | THF | 95% | thieme-connect.com |

| Various Primary Amines | Iodine | TBHP | 40-99% | researchgate.net |

| Phthalimide-protected amine | HgCl₂ | Et₃N | 68% | rsc.org |

| N-Boc-6-bromoindolylacetonitrile derived amine | HgCl₂ | DMF | 53% (2 steps) | nih.gov |

Reactivity with Secondary Amines

This compound is an effective reagent for the guanidinylation of secondary amines. The reaction typically proceeds in the presence of a promoter, such as mercury(II) chloride (HgCl₂) or cyanuric chloride (TCT), which activates the isothiourea for nucleophilic attack by the amine. researchgate.netthieme-connect.com The use of an organic base like triethylamine (Et₃N) is common to neutralize the acidic byproducts formed during the reaction. scholaris.ca

The reaction conditions are generally mild, often carried out at room temperature, and provide the desired N,N'-di-Boc-protected guanidines in good to excellent yields. lookchemmall.comthieme-connect.de Solvents such as tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (CH₂Cl₂) are frequently employed. thieme-connect.com Studies have shown that THF often provides superior results in terms of both chemical yield and purity. thieme-connect.com The reaction is applicable to a diverse range of secondary amines, including aliphatic, cyclic, and aromatic substrates. researchgate.netorganic-chemistry.org

| Amine Substrate | Promoter/Conditions | Solvent | Yield (%) | Reference |

| Diisopropylamine (B44863) | TCT, NMM, DMAP | THF | Low Yield | thieme-connect.com |

| Piperidine (B6355638) | HgCl₂, Et₃N | DCM | --- | scholaris.ca |

| Various secondary amines | HgCl₂ | --- | >80% | lookchemmall.com |

TCT: Cyanuric Chloride; NMM: N-Methylmorpholine; DMAP: 4-Dimethylaminopyridine; DCM: Dichloromethane; THF: Tetrahydrofuran. The yield for piperidine was not specified, and diisopropylamine resulted in a low yield, highlighting some limitations.

Reactions with Sterically Hindered Substrates

A significant advantage of this compound is its ability to react with sterically hindered amines, which are often challenging substrates for guanidinylation. d-nb.infovulcanchem.com While the reaction rates may be slower compared to unhindered primary amines, the use of appropriate activating agents and conditions can lead to successful guanidinylation. lookchemmall.com

For particularly hindered or less reactive amines, the choice of solvent can be critical. For instance, using methylene (B1212753) chloride can lead to a substantial increase in yield compared to reactions run in dimethylformamide (DMF). lookchemmall.com This is attributed to the sparing solubility of the di-Boc protected thiourea (B124793) in methylene chloride, which is thought to result in a slower, more controlled generation of the reactive bis-Boc-carbodiimide intermediate, allowing for more efficient reaction with less reactive amines. lookchemmall.com However, some highly hindered amines, such as tert-butylamine (B42293) and diisopropylamine, have been reported to give low yields, indicating the limits of this methodology. thieme-connect.com

| Sterically Hindered Amine | Promoter/Conditions | Solvent | Yield (%) | Reference |

| tert-Butylamine | TCT, NMM, DMAP | THF | Low Yield | thieme-connect.com |

| Diisopropylamine | TCT, NMM, DMAP | THF | Low Yield | thieme-connect.com |

| Various hindered amines | HgCl₂ | CH₂Cl₂ | Good | lookchemmall.com |

TCT: Cyanuric Chloride; NMM: N-Methylmorpholine; DMAP: 4-Dimethylaminopyridine; THF: Tetrahydrofuran; CH₂Cl₂: Methylene Chloride. "Good" indicates a successful reaction as reported in the literature, with specific yield percentages varying based on the exact substrate.

Compatibility with Diverse Functional Groups

This compound exhibits excellent compatibility with a wide range of functional groups, making it a valuable reagent in the synthesis of complex molecules. lookchemmall.comvulcanchem.com The mild reaction conditions typically employed for guanidinylation allow for the tolerance of sensitive functionalities within the amine substrate.

The reagent has been successfully used to guanidinylate aliphatic and aromatic amines, as well as amino acid esters, without compromising the integrity of these groups. thieme-connect.comresearchgate.net It is compatible with substrates containing esters, alcohols, and various aromatic systems. thieme-connect.comvulcanchem.comresearchgate.net This broad functional group tolerance is crucial for its application in multi-step syntheses and in the modification of peptides and other complex natural products. scholaris.caresearchgate.net

| Functional Group Present in Substrate | Guanidinylation Successful? | Reference |

| Ester (l-α-amino acid methyl ester) | Yes | thieme-connect.com |

| Alcohol | Yes | researchgate.net |

| Aromatic Ring (electron-donating) | Yes | lookchemmall.com |

| Aromatic Ring (electron-withdrawing) | Yes (slower reaction) | lookchemmall.com |

| Peptide Backbone | Yes | researchgate.net |

Challenges and Byproduct Formation

Despite its utility, the use of this compound is not without its challenges. One of the primary issues is the formation of byproducts, which can complicate purification and reduce the yield of the desired guanidine.

When using cyanuric chloride (TCT) as a promoter, the formation of alkyamino-substituted triazines has been observed as a major, undesirable side product. thieme-connect.com The choice of promoter is also a consideration; while effective, the use of mercury(II) chloride generates toxic heavy-metal waste, posing an environmental hazard. researchgate.netthieme-connect.com

Another documented side reaction is the migration of a Boc protecting group from the reagent to the amine substrate, particularly with certain amine structures like aminoazaindole. raineslab.comnih.gov This results in a Boc-protected amine rather than the guanidinylated product. Furthermore, the intermediate bis-Boc-carbodiimide can be unstable, and if the nucleophilic attack by the amine is slow, competitive decomposition of this intermediate can occur, leading to lower yields. lookchemmall.com In some cases, employing alternative guanidinylating agents like N,N'-di-Boc-N''-triflylguanidine may be necessary for particularly challenging substrates where this compound fails to give the desired product. orgsyn.org

Deprotection Strategies for Boc-Protected Guanidines

Acidic Deprotection Methods (e.g., TFA, HCl)

The most common method for the removal of Boc protecting groups is treatment with a strong acid. Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are widely used for this purpose. researchgate.net

Trifluoroacetic Acid (TFA): TFA is a versatile reagent for Boc deprotection and is often used in a solution with a solvent like dichloromethane (DCM). researchgate.netcommonorganicchemistry.com The reaction is typically carried out at room temperature and is usually complete within a few hours. commonorganicchemistry.com Following deprotection, the excess TFA and solvent are removed in vacuo.

Hydrochloric Acid (HCl): A solution of HCl in an organic solvent, such as dioxane or methanol, is also highly effective for Boc removal. nih.govcommonorganicchemistry.com These conditions are generally mild and can be performed at room temperature. commonorganicchemistry.comresearchgate.net For example, a 4M solution of HCl in dioxane is a standard reagent for this transformation. commonorganicchemistry.comresearchgate.net The resulting product is the guanidinium (B1211019) hydrochloride salt.

The general mechanism for acidic deprotection involves protonation of the Boc carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free guanidine, which is protonated by the acid to form the corresponding salt.

Selective Removal of Protecting Groups

In complex molecules with multiple protecting groups, selective deprotection is often necessary. While both Boc groups on the guanidine are typically removed simultaneously under strong acidic conditions, strategies for selective removal have been explored.

Selective deprotection can be challenging because the two Boc groups have similar reactivity. However, in some cases, careful control of reaction conditions can allow for the removal of one Boc group while the other remains. For instance, it has been noted that N,N'-di-Boc-N''-triflylguanidine can degrade to N-mono-Boc-N''-triflylguanidine if reaction temperatures are not carefully controlled during its synthesis, suggesting a pathway to mono-Boc protected species. orgsyn.org

Furthermore, thermal methods have been investigated for selective deprotection. For example, sequential deprotection of different N-Boc groups on a molecule has been achieved through precise temperature control in continuous flow systems. researchgate.netacs.org This allows for the removal of a more labile aryl N-Boc group in the presence of a more stable alkyl N-Boc group. researchgate.net Additionally, certain catalytic systems, such as those using iron(III) salts, have been developed for the selective deprotection of a Boc group in N,N'-diprotected amines, which could potentially be adapted for di-Boc-guanidines. researchgate.net The choice of protecting group itself can be strategic; using orthogonal protecting groups, such as a combination of Boc and benzyloxycarbonyl (Cbz), allows for the selective removal of one without affecting the other. organic-chemistry.org

Applications of 1,3 Di Boc 2 Methylisothiourea in Complex Molecular Synthesis

Peptide and Peptidomimetic Synthesis

The guanidinium (B1211019) side chain of arginine is crucial for many biological interactions, and the ability to incorporate this functional group or its analogues into peptides and peptidomimetics is of great interest. 1,3-Di-Boc-2-methylisothiourea serves as a key reagent in this endeavor.

Incorporation of Guanidine (B92328) Moieties into Peptides

This compound is a popular electrophilic reagent for the guanidinylation of primary amines to introduce a di-protected guanidino group. This reaction is fundamental in peptide chemistry for converting the side-chain amino group of ornithine or other amino acids into an arginine or arginine analogue. The reaction typically proceeds by activating the isothiourea with a coupling agent, followed by reaction with the amine. The resulting Boc-protected guanidine group is stable to many synthetic conditions and can be deprotected at a later stage. smolecule.comnih.gov This method allows for the site-specific incorporation of guanidine functionalities, which can be critical for the biological activity of the resulting peptide. smolecule.com

A common strategy involves the reaction of an amine with this compound in the presence of a promoter like mercury(II) chloride (HgCl₂) or an activating agent like N,N'-diisopropylcarbodiimide (DIC). rsc.orgacs.orgucl.ac.uk The use of HgCl₂ facilitates the desulfurization and formation of a carbodiimide (B86325) intermediate, which is then attacked by the amine. ucl.ac.uk However, due to the toxicity of mercury compounds, alternative, milder methods are continuously being explored. researchgate.net

| Reagent | Amine Substrate | Activating Agent/Conditions | Product | Reference |

| This compound | Various primary and secondary amines | HgCl₂, Et₃N, DMF | N,N'-Di-Boc-guanidine | ucl.ac.uk |

| This compound | Ornithine side chain | DIC, DCM | Protected Arginine side chain | acs.org |

| This compound | Free amine on solid support | MeI, DMF | S-methyl-isothiourea bridge | nih.gov |

Solid-Phase Peptide Synthesis (SPPS) Methodologies

The application of this compound is compatible with solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. acs.orgnih.gov In SPPS, a peptide is assembled step-by-step on a solid support. The guanidinylation of a resin-bound amine, such as the side chain of an ornithine residue, can be performed on-resin. acs.orgnih.gov

However, challenges can arise. For instance, some studies have reported that guanidinylation with Boc-protected reagents can be associated with side reactions. researchgate.net The choice of activating agent is also critical, as reagents like HgCl₂ are not ideal for SPPS due to the formation of insoluble byproducts. acs.org Consequently, alternative reagents and conditions are often sought. For example, N,N'-diisopropylcarbodiimide (DIC) has been used as a desulfurization agent in SPPS to circumvent the issues with mercury salts. acs.org Despite these challenges, the ability to perform this modification directly on the solid support is a significant advantage, streamlining the synthesis of complex guanidine-containing peptides.

Synthesis of Arginine Analogues and Building Blocks

A key application of this compound is the synthesis of arginine analogues and protected arginine building blocks for use in peptide synthesis. nih.govmdpi.comresearchgate.net By guanidinylating the side chain of Nα-protected ornithine, one can prepare Fmoc-Arg(Boc)₂-OH, a standard building block in Fmoc-based SPPS. mdpi.com This approach allows for the creation of arginine residues with various protecting group schemes.

Furthermore, this methodology is not limited to the synthesis of natural L-arginine derivatives. It can be applied to a wide range of primary amines to create novel amino acid building blocks with guanidinium functionalities. rsc.org This versatility is crucial for developing peptides with modified properties, such as increased stability, enhanced cell permeability, or altered receptor binding affinities. researchgate.net For example, arginine building blocks with increased lipophilicity have been synthesized to create prodrugs of peptides with improved membrane permeability. mdpi.comresearchgate.net

| Starting Material | Guanidinylation Reagent | Key Steps | Final Product | Reference |

| Fmoc-Orn | Disubstituted guanidines (derived from various chloroformates) | Activation with Tf₂O, reaction with Fmoc-Orn | Fmoc-Arg derivatives with increased lipophilicity | mdpi.com |

| Amino alcohol | This compound | Guanylation | Guanidinylated amino alcohol | mdpi.com |

| Free amine | This compound, HgCl₂ | Guanidinylation of a free amine after removal of a protecting group | Arginine phenyl phosphinate building block | rsc.org |

Synthesis of Aza-Arginine Precursors and Azapeptides

Azapeptides are peptidomimetics where the α-carbon of an amino acid residue is replaced by a nitrogen atom. This modification can confer unique structural and biological properties. This compound has been instrumental in the synthesis of aza-arginine precursors. kirj.ee

One reported synthesis of an Fmoc-protected aza-arginine precursor involved the guanylation of 3-aminopropanol with N,N'-bis-Boc-S-methylisothiourea, followed by oxidation to the corresponding aldehyde. This aldehyde was then reacted with Fmoc hydrazine (B178648) via reductive amination to yield the desired aza-arginine precursor. kirj.ee Another approach involved the preparation of a double-protected aza-ornithine precursor, followed by guanylation of the side-chain amino group to furnish the Fmoc-aza-Arg(Boc)₂ precursor. kirj.ee These precursors are then ready for incorporation into peptide chains using standard synthesis protocols.

Medicinal Chemistry and Drug Discovery

The guanidine group is a common pharmacophore found in a wide array of biologically active molecules and natural products. vulcanchem.comnih.gov Its ability to form strong hydrogen bonds and electrostatic interactions makes it a key feature for molecular recognition and binding to biological targets. mdpi.com

Synthesis of Bioactive Guanidine-Containing Compounds

This compound is a key reagent for introducing the guanidine moiety into potential drug candidates. vulcanchem.comchemimpex.com Its use facilitates the synthesis of a diverse range of bioactive compounds, including enzyme inhibitors and receptor antagonists. vulcanchem.comchemimpex.com The Boc-protected guanidine can be carried through multiple synthetic steps before being deprotected in the final stages to reveal the active functionality. smolecule.com

For instance, this reagent has been employed in the synthesis of guanidine-based histamine (B1213489) H3 receptor antagonists and molecules with potential anticancer activity. vulcanchem.com The ability to smoothly react with aromatic, aliphatic, and even sterically hindered amines makes it a versatile tool for medicinal chemists. vulcanchem.com The resulting guanidine-containing compounds often exhibit enhanced biological activity due to the presence of this critical functional group. smolecule.com

| Compound Class | Synthetic Application of this compound | Potential Biological Activity | Reference |

| Histamine H3R antagonists/inverse agonists | Used in guanylation reactions to create the target compounds. | Therapeutic potential for neurological disorders. | vulcanchem.com |

| Enzyme inhibitors | Facilitates the formation of isothiourea derivatives which can act as enzyme inhibitors. | Various, depending on the target enzyme. | chemimpex.com |

| Anticancer agents | Derivatives of this compound have shown cytotoxic effects against cancer cell lines. | Anticancer. | smolecule.com |

| Receptor-targeting molecules | Introduction of the guanidine moiety for specific receptor binding. | Various, depending on the target receptor. | vulcanchem.com |

Development of Enzyme Inhibitors and Therapeutic Agents

This compound serves as a crucial intermediate in the synthesis of various therapeutic agents and enzyme inhibitors. jpionline.org Its derivatives are investigated for their potential as therapeutic agents due to their biological activities. nih.gov The isothiourea moiety is a key structural feature in compounds designed to interact with specific enzymes, potentially acting as inhibitors. nih.govchemhelpasap.com

The compound's utility lies in its ability to facilitate the formation of isothiourea derivatives, which are valuable in the development of new drugs. jpionline.org Researchers utilize this compound to modify the properties of drug candidates, aiming to enhance their efficacy and reduce potential side effects. jpionline.org Furthermore, it is employed in biochemical research to study enzyme inhibition and protein interactions, contributing to a deeper understanding of complex biological systems. jpionline.org

Design and Synthesis of Histamine Receptor Ligands

A significant application of this compound is in the design and synthesis of histamine receptor ligands. Specifically, it has been instrumental in the development of novel histamine H3 receptor (H3R) antagonists. organic-chemistry.org The synthesis of these compounds often involves the guanylation of secondary amines using 1,3-bis(tert-butoxycarbonyl)-2-methylisothiourea in the presence of a coupling agent like mercury (II) chloride and a base such as triethylamine (B128534). organic-chemistry.org The resulting Boc-protected guanidine derivatives are then deprotected under acidic conditions to yield the final histamine H3R antagonists. organic-chemistry.org

This synthetic strategy has led to the creation of a series of compounds with potent activity at the human H3R. For instance, compounds such as ADS10377, ADS10376, and others have been synthesized using this methodology. organic-chemistry.org The table below summarizes some of the histamine H3 receptor ligands synthesized using this compound.

| Compound ID | Starting Amine | Final Product | Reference |

| 7a, 7b | Secondary amines 6a, 6b | ADS10377, ADS10376 | organic-chemistry.org |

| 16a-d | Secondary amines 15a-d | ADS10349, ADS10350, ADS10278, ADS10279 | organic-chemistry.org |

| 23a-c | Secondary amines 22a-c | ADS10292, ADS10300, ADS10312 | organic-chemistry.org |

| 25a-d | Intermediates from 24a, 24b and 18a, 18b | ADS10298, ADS10301, ADS10306, ADS10310 | organic-chemistry.org |

Applications in Anticancer Agent Development

The versatility of this compound extends to the development of anticancer agents. Its derivatives have demonstrated cytotoxic effects against various cancer cell lines, making them promising candidates for further drug development. nih.gov

One area of research involves the synthesis of guanidine derivatives with activity against breast cancer cells. organic-chemistry.org For example, the compound ADS10310, synthesized using 1,3-bis(tert-butoxycarbonyl)-2-methylisothiourea, has shown micromolar cytotoxicity against MDA-MB-231 and MCF-7 breast cancer cells. organic-chemistry.org

Furthermore, this reagent has been employed in the synthesis of a novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, which act as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), validated targets for anticancer drug discovery. chemicalbook.com The synthesis involves the coupling of various amines with N,N′-bis-Boc-S-methylisothiourea, followed by deprotection to yield the final guanidine-containing inhibitors. chemicalbook.com

Another application is in the synthesis of 3,4′-substituted diaryl guanidinium derivatives. These compounds have been shown to induce apoptosis in cancer cell lines, such as HL-60. sigmaaldrich.com The synthesis of these molecules involves the use of N,N'-bis-(tert-butoxycarbonyl)-S-methylisothiourea for the guanidinylation of specific positions on the diaryl ether scaffold. sigmaaldrich.com

The following table presents some of the anticancer compounds developed using this compound.

| Compound Class | Specific Compounds | Target/Activity | Reference |

| Guanidine Derivatives | ADS10310 | Cytotoxic against MDA-MB-231 and MCF-7 breast cancer cells | organic-chemistry.org |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | 67-77 | Inhibitors of CDK4 and CDK6 | chemicalbook.com |

| 3,4′-Substituted Diaryl Guanidiniums | 2, 3, 4 | Induce apoptosis in HL-60 cells | sigmaaldrich.com |

Probing Biological Systems and Enzyme Interactions

This compound is a valuable tool for probing biological systems and understanding enzyme interactions. jpionline.orgnih.gov It is used in the synthesis of activity-based probes (ABPs), which are chemical tools designed to target and covalently modify specific enzymes, such as proteases. For instance, it has been used in the synthesis of ABPs for the serine protease furin. mdpi.com

The compound is also utilized in the development of guanidinium-rich polymers. These polymers have been shown to exhibit high efficiency for cellular internalization, which can be harnessed for drug delivery systems or as vectors for gene therapy. nih.gov The ability of this compound to form stable complexes with nucleophiles makes it a valuable reagent for designing new drugs and for elucidating the mechanisms of enzyme-substrate interactions. nih.gov

Synthesis of Nitrogen-Containing Heterocycles

Isothiourea Derivatives

This compound is a key reagent for the synthesis of a variety of isothiourea derivatives. jpionline.org It serves as a precursor for the introduction of the protected guanidine functionality into a wide range of molecules. The Boc protecting groups enhance the stability of the reagent and allow for controlled reactions. nih.gov These protecting groups can be selectively removed under acidic conditions, yielding the free amine for further functionalization. nih.gov

The synthesis of N,N′-di-Boc-protected guanidines from various amines is a common application. This reaction is often carried out in the presence of a coupling agent like mercury (II) chloride. researchgate.net This methodology provides an efficient route to protected guanidines, which are versatile intermediates in the synthesis of more complex molecules. researchgate.net

Thiazole (B1198619) Derivatives

While direct one-pot synthesis of thiazoles from this compound is not commonly reported, this compound and its derivatives play a role in the multi-step synthesis of thiazole-containing molecules. The Hantzsch thiazole synthesis, a classical method for preparing thiazoles, involves the reaction of an α-haloketone with a thioamide. chemhelpasap.commedcraveonline.com Thiourea (B124793) and its derivatives, which can be prepared from isothioureas, are common starting materials in this reaction. chemhelpasap.comijcce.ac.ir

Research has shown that N-terminally modified α-thiourea peptides, synthesized using N,N'-di-Boc-thiourea (a closely related compound), can undergo quantitative reactions with α-halo ketones to form thiazoles in excellent purities and yields. researchgate.net This suggests a pathway where isothiourea-derived compounds can be converted to thioureas, which are then used to construct the thiazole ring.

Furthermore, studies on the synthesis of 2-aminothiazoles have utilized a mono-Boc isothiourea reagent, which was found to be an optimal choice compared to the bis-Boc reagent in certain copper-mediated cross-coupling reactions. nih.gov This highlights the utility of Boc-protected isothioureas as precursors for thiazole synthesis. The 2-aminothiazole (B372263) moiety is a significant feature in many biologically active molecules, including antibiotics and anticancer agents. nih.gov

Indolo[2,3-b]quinoline Guanidine Derivatives

The synthesis of indolo[2,3-b]quinoline guanidine derivatives has been a subject of interest due to their potential as cytotoxic agents against cancer cells. nih.govresearchgate.net A standard method for preparing these derivatives involves the amidination of an indolo[2,3-b]quinoline-amine with a guanylating reagent, followed by the removal of protecting groups. nih.gov

In the pursuit of optimizing this process, researchers have explored various guanylation reagents. While N,N'-di-Boc-N''-triflylguanidine has been used to produce gram-scale quantities of a specific indolo[2,3-b]quinoline guanidine derivative for biological studies, the foundational strategy often involves reagents like this compound. nih.govnih.gov The attachment of a guanidine group to the indolo[2,3-b]quinoline core has been shown to significantly enhance selectivity by increasing cytotoxic activity against certain cancer cell lines while not affecting normal cells. researchgate.net

For instance, the guanidine-DiMIQ derivative demonstrated notably higher cytotoxicity against cancer cell lines compared to normal mouse fibroblasts. researchgate.net This selectivity suggests a unique molecular mechanism of action. researchgate.net The synthesis of these derivatives typically involves the reaction of an amino-indolo[2,3-b]quinoline with a protected guanylating agent, followed by deprotection with an acid like trifluoroacetic acid (TFA) to yield the final guanidine derivative. nih.gov

Cyclic Guanidine Compounds

The synthesis of cyclic guanidine compounds is another area where reagents that facilitate guanylation are crucial. While specific examples detailing the direct use of this compound for the synthesis of complex cyclic guanidines in the provided search results are limited, the general principles of guanidine synthesis are applicable. The formation of the guanidine functional group is a key step, and reagents like N,N′-di-Boc-S-methylisothiourea are instrumental in this transformation. scholaris.caresearchgate.net

The synthesis of guanidine-containing compounds often involves the reaction of an amine with an electrophilic guanylating agent. researchgate.net The Boc-protecting groups on the isothiourea facilitate the reaction and can be subsequently removed under acidic conditions to yield the desired guanidine. This methodology is foundational for creating a variety of guanidine-containing structures, including those that are precursors to or part of cyclic systems. The development of efficient guanylation procedures is essential for accessing these complex molecular architectures. scholaris.ca

Contributions to Material Science and Supramolecular Chemistry

The unique properties of the guanidinium group, introduced via reagents like this compound, have led to significant contributions in material science and supramolecular chemistry.

Guanidinium-Based Anion Recognition

The guanidinium group is a highly effective functional group for anion recognition due to its ability to form strong bidentate hydrogen bonds with oxoanions. raineslab.comresearchgate.net This interaction is fundamental to the design of receptors for various anions, including carboxylates, phosphates, and sulfates. raineslab.comd-nb.info

Researchers have synthesized various guanidinium-based receptors and studied their binding affinities for different anions. raineslab.com The synthesis of these receptors often involves a guanylation step where a precursor molecule is reacted with a reagent like N,N′-di-Boc-S-methylisothiourea. d-nb.info The resulting protected guanidine can then be deprotected to yield the active anion-binding site.

The ability of the guanidinium moiety to bind to oxoanions has been leveraged in the development of fluorescent sensors and molecular transporters. For example, a synthesized guanidinium-azacarbazole derivative demonstrated high binding affinity for carboxylate, phosphate, and sulfate (B86663) anions in water. nih.gov This property is crucial for applications in biological systems where water is the primary solvent. raineslab.comnih.gov

Table 1: Binding Affinities of GADAC for Oxoanions in Water nih.gov

| Anion | Binding Affinity (Ka) |

| Acetate (B1210297) | High |

| Phosphate | (1.1 ± 0.0) × 10³ |

| Sulfate | (4.2 ± 0.3) × 10³ |

This table is interactive.

Applications in Advanced Materials (e.g., Coatings, Polymers)

The incorporation of this compound and its derivatives into polymers has led to the development of advanced materials with unique properties. chemimpex.com Guanidinium-rich polymers, synthesized using this reagent, have shown high efficiency for cellular internalization. smolecule.com This characteristic is particularly valuable for drug delivery systems and gene therapy vectors. smolecule.com

The synthesis of these functional polymers involves incorporating the guanidinium group into the polymer backbone. smolecule.com The properties of the resulting materials, such as improved durability and chemical resistance in coatings, are attributed to the presence of the guanidinium functionality. chemimpex.com The versatility of this compound in organic synthesis allows for its integration into a wide range of polymeric structures, paving the way for new materials with tailored properties for various applications. researchgate.netchemimpex.com

Advanced Research Directions and Future Perspectives

Chemo- and Regioselective Guanidinylation Strategies

A significant area of research focuses on achieving high levels of chemo- and regioselectivity in guanidinylation reactions. While 1,3-di-Boc-2-methylisothiourea is a highly effective reagent, complex molecules with multiple nucleophilic sites can present challenges. Future strategies will likely involve the development of more sophisticated protecting group strategies and the use of directing groups to guide the guanidinylation to a specific site on a polyfunctional molecule.

For instance, in the total synthesis of complex natural products like the araiosamines, chemo- and stereoselective C-H functionalization was achieved in the presence of unprotected indoles, showcasing the potential for highly selective transformations. acs.org Further research into substrate-reagent interactions and the development of tailored guanidinylating agents for specific functional groups will be crucial for advancing this field.

Development of Novel Guanidinylating Reagents and Catalysts

The development of new and improved guanidinylating reagents and catalysts is a continuous effort in organic chemistry. While this compound is a widely used reagent, researchers are exploring alternatives that may offer advantages in terms of reactivity, selectivity, or milder reaction conditions. lookchemmall.comumich.edu

Recent developments include the use of diprotected triflylguanidines and other novel isothioureas. acs.orgorganic-chemistry.org For example, N,N′-bis(ortho-chloro-Cbz)-S-methylisothiourea and N,N′-bis(ortho-bromo-Cbz)-S-methylisothiourea have shown promise as effective guanidinylating reagents. organic-chemistry.org The exploration of metal-based catalysts, such as those involving palladium, copper, and lanthanides, is also a promising avenue for achieving efficient and selective guanidinylations under mild conditions. organic-chemistry.org The use of cyanuric chloride as an activating reagent for di-Boc-thiourea provides a heavy-metal-free alternative to traditional methods. organic-chemistry.org

Table 1: Examples of Novel Guanidinylating Reagents and Catalysts

| Reagent/Catalyst | Application | Reference |

| N,N′-bis(ortho-chloro-Cbz)-S-methylisothiourea | Guanidinylation of amines | organic-chemistry.org |

| N,N′-bis(ortho-bromo-Cbz)-S-methylisothiourea | Guanidinylation of amines | organic-chemistry.org |

| Scandium(III) triflate | Catalytic guanylation with cyanamide (B42294) in water | organic-chemistry.org |

| Ytterbium triflate | Catalytic addition of amines to carbodiimides | acs.orgorganic-chemistry.org |

| Palladium catalysts | Cascade reaction of azides with isonitriles and amines | organic-chemistry.org |

| Copper catalysts | Three-component synthesis of trisubstituted N-aryl guanidines | organic-chemistry.org |

| Cyanuric chloride | Activation of di-Boc-thiourea | organic-chemistry.org |

Computational Chemistry and Mechanistic Studies on this compound Reactions

Computational chemistry and detailed mechanistic studies are becoming increasingly important for understanding and optimizing chemical reactions. In the context of this compound, computational models can provide valuable insights into the reaction pathways, transition states, and the factors that govern selectivity.

For example, computational studies have been used to support the molecular basis of the high affinity of an S-methylisothiourea analogue for the human H4 histamine (B1213489) receptor. nih.gov By elucidating the reaction mechanism, researchers can design more efficient and selective guanidinylation protocols. Future work in this area will likely involve the use of more advanced computational methods to model complex reaction systems and to predict the outcomes of reactions with a higher degree of accuracy.

Integration with Flow Chemistry and Automated Synthesis

The integration of guanidinylation reactions using this compound with flow chemistry and automated synthesis platforms represents a significant step towards more efficient and scalable chemical production. Flow chemistry offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for continuous manufacturing.

Automated synthesizers can be used for the parallel synthesis of libraries of guanidine-containing compounds, which is particularly useful in drug discovery and materials science. ajprd.com While specific examples of integrating this compound into flow systems are still emerging, the principles of flow chemistry are well-suited for the types of reactions in which this reagent is employed.

Applications in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of compounds, known as chemical libraries, which can then be screened for biological activity or other desired properties. ajprd.comnih.govimperial.ac.uk this compound is an ideal reagent for use in combinatorial library synthesis due to its reliability and compatibility with a wide range of functional groups. researchgate.net

The ability to introduce the guanidine (B92328) functionality into a diverse set of molecular scaffolds allows for the creation of libraries of guanidine-containing compounds with a wide range of structural diversity. nih.gov These libraries can be used to identify new drug leads, molecular probes, and materials with novel properties. The "one-bead one-compound" (OBOC) method is one such combinatorial approach where large libraries can be generated. nih.gov

Exploration of New Biological and Materials Science Applications

The guanidinium (B1211019) group is a key functional group in many biologically active molecules and advanced materials. As such, there is considerable interest in exploring new applications for guanidine-containing compounds synthesized using this compound.

In the realm of biological applications, research is ongoing to develop new therapeutic agents, including antimicrobial and anticancer drugs, as well as enzyme inhibitors. smolecule.com For example, guanidinium-rich polymers have been shown to enhance cellular internalization, which could be beneficial for drug delivery systems. smolecule.com In materials science, the incorporation of guanidinium groups can impart unique properties to polymers and other materials, such as improved durability and chemical resistance. chemimpex.comchemimpex.com Future research will likely uncover new and exciting applications for this versatile class of compounds in a wide range of scientific disciplines.

Q & A

Basic Research Questions

Q. What is the role of 1,3-Di-Boc-2-methylisothiourea in peptide synthesis, and how can its Boc groups be selectively removed?

- Methodological Answer : The Boc (tert-butoxycarbonyl) groups act as protecting agents for amine functionalities during peptide synthesis. To remove Boc groups, researchers typically use acidic conditions (e.g., trifluoroacetic acid [TFA] or HCl in dioxane). The process involves protonation of the carbamate oxygen, followed by cleavage to release CO₂ and the free amine. For example, TFA (20–50% in dichloromethane) at 0–25°C for 30–60 minutes is a standard protocol. Post-deprotection, the amine can react with activated carboxyl groups (e.g., via HATU/DIPEA coupling) to form peptide bonds. Monitoring deprotection efficiency via HPLC or LC-MS ensures complete Boc removal .

Q. Which organic reactions leverage the isothiourea moiety in this compound?

- Methodological Answer : The isothiourea group participates in cyclization and nucleophilic substitution reactions. For instance, under basic conditions (e.g., K₂CO₃ in DMF), it can form heterocycles like thiazolidinones via intramolecular attack on adjacent carbonyl groups. Researchers often optimize solvent polarity and base strength to control reaction rates and product distribution. Characterization via ¹H/¹³C NMR and IR spectroscopy confirms structural outcomes. These heterocycles are valuable scaffolds for drug discovery and materials science .

Advanced Research Questions

Q. How can researchers optimize guanylation reactions using this compound as a guanylating agent?

- Methodological Answer : Guanylation efficiency depends on catalyst choice, solvent, and temperature. In a study synthesizing pyrrolidine catalysts, SmI₂ (samarium diiodide) in THF at –20°C yielded 70% product, while room-temperature reactions dropped to 6–23% . Key variables to test:

- Catalyst : Compare SmI₂ with alternatives like ZnCl₂ or CuI.

- Solvent : Polar aprotic solvents (e.g., DMF) may enhance reactivity.

- Stoichiometry : Excess guanylating agent (1.5–2 eq.) improves conversion.

Monitor intermediates via TLC and isolate products using flash chromatography.

Q. How should researchers address contradictory data on reaction yields involving this compound?

- Methodological Answer : Contradictions often arise from impurities, unoptimized conditions, or analytical errors. For example, low guanylation yields (6%) in one study might stem from residual moisture or oxygen sensitivity. To resolve this:

- Purification : Use recrystallization or prep-HPLC to remove byproducts.

- Replicate Conditions : Ensure inert atmospheres (N₂/Ar) and anhydrous solvents.

- Analytical Cross-Validation : Confirm yields via gravimetric analysis and ¹H NMR integration.

Statistical tools like Design of Experiments (DoE) can identify critical factors .

Q. What strategies enhance stereoselectivity when using this compound-derived catalysts in asymmetric synthesis?

- Methodological Answer : Stereoselectivity in reactions like Michael additions can be tuned by modifying the catalyst’s chiral environment. For example, derivatizing the pyrrolidine core with bulky substituents (e.g., indoline groups) can induce enantioselectivity. Researchers should:

- Screen Chiral Auxiliaries : Test substituents (e.g., aryl vs. alkyl groups) for steric effects.

- Vary Reaction Temperature : Lower temperatures often improve selectivity.

- Use Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.

Computational modeling (DFT) may predict transition-state interactions .

Q. How can this compound be used to study enzyme interactions in biological assays?

- Methodological Answer : The compound serves as a probe for enzymes like proteases or transferases. To design assays:

- Labeling : Introduce fluorescent tags (e.g., FITC) via the methylisothiourea group.

- Activity Assays : Measure enzyme inhibition via colorimetric substrates (e.g., p-nitroaniline release).

- Controls : Include Boc-free analogs to isolate the isothiourea’s role.

Surface Plasmon Resonance (SPR) or ITC (Isothermal Titration Calorimetry) can quantify binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.